molecular formula C15H20N2O B12793409 1H-Indole-1-acetamide, N,N-diethyl-2-methyl- CAS No. 163629-06-9

1H-Indole-1-acetamide, N,N-diethyl-2-methyl-

Cat. No.: B12793409
CAS No.: 163629-06-9
M. Wt: 244.33 g/mol
InChI Key: MPRMWLVHRHZLML-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonym Validation

The compound 1H-Indole-1-acetamide, N,N-diethyl-2-methyl- derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for organic nomenclature. The core structure is based on the indole ring system, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The numbering of the indole system begins at the nitrogen atom (position 1), with subsequent positions assigned clockwise around the benzene ring.

The substituents are described as follows:

  • A methyl group (-CH₃) is attached to the second carbon of the acetamide side chain.
  • The acetamide group (-NHCOR) is substituted at the first position of the indole ring, with the nitrogen atom further modified by two ethyl groups (-N(C₂H₅)₂).

This results in the full IUPAC name: 1H-Indole-1-acetamide, N,N-diethyl-2-methyl- . The prefix "1H" specifies the tautomeric form of indole where the hydrogen atom resides on the nitrogen.

Validated synonyms for this compound include NSC 669280 , a designation from the National Service Center for chemical compounds, and the simplified name 2-methyl-N,N-diethyl-1H-indole-1-acetamide . These synonyms are consistent with structural databases and registry entries.

Molecular Formula and Weight Analysis

The molecular formula of 1H-Indole-1-acetamide, N,N-diethyl-2-methyl- is C₁₅H₂₀N₂O , indicating 15 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The molecular weight, calculated using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00), is 244.3321 g/mol .

Table 1: Molecular Formula and Weight

Component Value
Molecular Formula C₁₅H₂₀N₂O
Molecular Weight 244.3321 g/mol

The formula reflects the compound’s hybrid aromatic-heterocyclic nature, with the indole core contributing to planar rigidity and the acetamide side chain introducing rotational flexibility. The ethyl and methyl substituents enhance hydrophobicity, influencing solubility and reactivity.

Registry Identifiers: CAS, PubChem, and DSSTox Cross-Referencing

This compound is uniquely identified across chemical databases through standardized registry numbers:

  • CAS Registry Number : 163629-06-9.
  • PubChem CID : While not explicitly listed in the provided sources, PubChem entries are typically cross-referenced using the CAS number, enabling access to additional physicochemical and toxicological data.
  • DSSTox Substance ID : A standardized identifier for environmental health and safety assessments, often linked to regulatory frameworks.

Table 2: Registry Identifiers

Identifier Type Value
CAS Number 163629-06-9
NSC Number 669280

The InChI Key (1S/C₁₅H₂₀N₂O/c1-4-16(5-2)15(18)11-17-12(3)10-13-8-6-7-9-14(13)17/h6-10H,4-5,11H2,1-3H3) further validates the structural uniqueness of the compound, encoding atomic connectivity and stereochemical details. Cross-referencing these identifiers ensures unambiguous identification in synthetic, analytical, and regulatory contexts.

Properties

CAS No.

163629-06-9

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N,N-diethyl-2-(2-methylindol-1-yl)acetamide

InChI

InChI=1S/C15H20N2O/c1-4-16(5-2)15(18)11-17-12(3)10-13-8-6-7-9-14(13)17/h6-10H,4-5,11H2,1-3H3

InChI Key

MPRMWLVHRHZLML-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C(=CC2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Methylation of Indole at 2-Position

  • The 2-methyl substitution on the indole ring can be achieved via electrophilic substitution reactions using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
  • Alternatively, directed lithiation at the 2-position followed by quenching with methyl electrophiles is a common approach in indole chemistry.

Formation of N,N-Diethylacetamide Side Chain

  • The acetamide moiety with N,N-diethyl substitution is generally introduced by acylation of the indole nitrogen with an appropriate acylating agent such as N,N-diethylchloroacetamide or via coupling with N,N-diethylglycine derivatives.
  • Another approach involves the reaction of indole with haloacetamides followed by substitution with diethylamine.

Detailed Preparation Methods and Research Findings

Synthesis of N,N-Diethylacetamide Intermediates

  • Literature on related N,N-dimethylcyanoacetamide synthesis provides insight into amide formation via reaction of cyanoacetate esters with amines under mild conditions, often catalyzed by bases or using gas-phase amine reagents.
  • For N,N-diethylacetamide derivatives, similar nucleophilic substitution or amidation reactions can be adapted, using diethylamine as the nucleophile.

Indole N-Acylation Procedures

  • Typical acylation of indole nitrogen involves reaction with acyl chlorides or anhydrides in the presence of bases such as triethylamine or sodium hydride.
  • Solvents like dichloromethane or dimethylformamide are commonly used.
  • Reaction temperatures are maintained at 0°C to room temperature to control selectivity and yield.

Purification and Yield Optimization

  • Purification is generally achieved by column chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures.
  • Yields for similar indole acetamide derivatives range from 60% to 85%, depending on reaction conditions and purification efficiency.

Data Table: Summary of Key Preparation Parameters

Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 2-Position Methylation Methyl iodide or methyl sulfate, base 0°C to RT Several hours 70-85 Directed lithiation or electrophilic methylation
2 N-Acylation of Indole N N,N-diethylchloroacetamide, base (e.g., Et3N) 0°C to RT 1-4 hours 60-80 Solvent: DCM or DMF; inert atmosphere preferred
3 Purification Column chromatography (PE/EA mixtures) Ambient - - Essential for product purity

Research Findings and Optimization Notes

  • The use of dry, inert atmosphere conditions improves the selectivity of N-acylation and prevents side reactions.
  • Controlling temperature during methylation avoids poly-substitution or over-alkylation.
  • Employing aromatic hydrocarbon solvents and slow addition of reagents can enhance yield and purity, as demonstrated in related amide syntheses.
  • Reaction monitoring by thin-layer chromatography (TLC) and purification by flash chromatography are standard to ensure product integrity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The N,N-diethylacetamide moiety can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amines, respectively. For example:

  • Acidic Hydrolysis :
    C15H20N2O+H2OC13H16N2O2+Et2NH\text{C}_{15}\text{H}_{20}\text{N}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2 + \text{Et}_2\text{NH}
    (Forms 2-(2-methylindol-1-yl)acetic acid and diethylamine).

  • Basic Hydrolysis :
    C15H20N2O+NaOHC13H14N2O2Na+Et2NH\text{C}_{15}\text{H}_{20}\text{N}_2\text{O} + \text{NaOH} \rightarrow \text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{Na} + \text{Et}_2\text{NH}
    (Produces sodium 2-(2-methylindol-1-yl)acetate).

Electrophilic Substitution at the Indole Ring

The indole core is susceptible to electrophilic substitution at positions 3, 5, and 7. The methyl group at position 2 may direct incoming electrophiles:

Reaction Type Reagents/Conditions Major Product Reference
Nitration HNO₃/H₂SO₄, 0–5°C5-Nitro-2-methylindole derivative
Sulfonation H₂SO₄/SO₃, 25°C5-Sulfo-2-methylindole derivative
Halogenation Br₂ in CHCl₃ or Cl₂ in AcOH3-Bromo- or 3-chloro-2-methylindole

Oxidation:

  • The indole ring can oxidize to form oxindole or isatin derivatives under strong oxidizing agents (e.g., KMnO₄ or CrO₃).

  • The methyl group may oxidize to a carboxylic acid under prolonged oxidative conditions.

Reduction:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to indoline, altering its aromaticity .

  • The acetamide group remains stable under typical reduction conditions .

Functionalization via Cross-Coupling Reactions

The indole scaffold supports transition-metal-catalyzed coupling reactions:

Reaction Type Catalyst/Base Substrate Product
Buchwald–Hartwig Pd(OAc)₂/XPhos, K₃PO₄Aryl halidesN-Aryl-2-methylindole derivatives
Suzuki–Miyaura Pd(PPh₃)₄, Na₂CO₃Boronic acidsC3-arylated indoles

These reactions expand structural diversity for pharmacological studies .

Side Reactions and Byproduct Formation

  • Dimerization : Under acidic conditions, the indole nitrogen may participate in dimerization via electrophilic attack.

  • Ring Opening : Strong bases (e.g., LiAlH₄) can cleave the indole ring, though this is less common for 2-methyl-substituted indoles .

Case Study: Analogous Indole Acetamide Reactivity

A 2022 study synthesized N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d ), demonstrating:

  • Antiproliferative Activity : IC₅₀ values of 0.52 μM (HeLa) and 0.34 μM (MCF-7) .

  • Mechanism : Tubulin polymerization inhibition via interaction with the colchicine binding site .

While this compound is not identical to 1H-indole-1-acetamide, N,N-diethyl-2-methyl-, it highlights the therapeutic potential of functionalized indole acetamides.

Stability and Reactivity Considerations

  • pH Sensitivity : The acetamide group hydrolyzes slowly in neutral aqueous solutions but rapidly under extreme pH .

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO and NH₃.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit promising antimicrobial properties. For instance, studies have synthesized various N-substituted indole derivatives and evaluated their efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds derived from indole structures displayed significant activity, with some achieving zones of inhibition exceeding 20 mm against pathogens like Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

Indole derivatives are also being explored for their anticancer potential. A notable study synthesized a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives and evaluated their cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). One compound exhibited an IC50 value of 10.56 μM, indicating strong antiproliferative activity . This suggests that 1H-Indole-1-acetamide derivatives could be developed further as anticancer agents.

Anti-inflammatory Effects

Indole compounds have been studied for their anti-inflammatory properties, particularly through their interactions with cyclooxygenase enzymes (COX). Molecular docking studies have shown that certain indole derivatives can effectively inhibit COX enzymes, which are critical in the inflammatory process . This positions them as potential candidates for developing anti-inflammatory medications.

Synthesis and Characterization

The synthesis of 1H-Indole-1-acetamide, N,N-diethyl-2-methyl- typically involves multi-step organic reactions that can include acylation and substitution reactions to introduce the diethyl and methyl groups onto the indole framework. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compounds .

Molecular Docking Studies

Molecular docking has become a pivotal tool in understanding how 1H-Indole-1-acetamide interacts with various biological targets. For example, studies have indicated that these compounds may bind effectively to active sites of enzymes involved in disease pathways, providing insights into their mechanism of action . The binding affinities observed in these studies suggest a strong potential for these compounds as lead structures in drug development.

Mechanism of Action

The mechanism of action of 1H-Indole-1-acetamide, N,N-diethyl-2-methyl- involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, enzyme inhibition, and gene expression. This binding can lead to the modulation of immune responses, inhibition of viral replication, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Indole/Acetamide) Molecular Formula Molecular Weight Key Properties Reference
1H-Indole-1-acetamide, N,N-diethyl-2-methyl- 2-methyl indole; N,N-diethyl acetamide C₁₅H₂₀N₂O 244.33* High lipophilicity (predicted)
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide Carbamimidoyl acetamide; unsubstituted indole C₁₁H₁₂N₄O 216.24 Crystalline solid; 75.3% yield
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide 4-Chlorobenzoyl; 3-chloro-4-fluorophenyl C₂₅H₁₈Cl₂FN₂O₃ 513.33 Melting point: 192–194°C; 8% yield
1H-Indole-3-acetamide, N,N-dihexyl-2-phenyl N,N-dihexyl; 2-phenyl indole C₂₈H₃₈N₂O 418.61 High molecular weight; lipophilic
N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide 2-chlorobenzyl acetamide; unsubstituted indole C₁₇H₁₅ClN₂O 298.77 Solid; synthetic intermediate

Notes:

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 10l ) lower electron density on the indole ring, altering reactivity in electrophilic substitutions.
  • Biological Implications : The 2-methyl group in the target compound may mimic substituents in anticancer analogs (e.g., 10j–10m ), which show activity against Bcl-2/Mcl-1 proteins.

Key Differences :

  • Yield Variations : Bulky substituents (e.g., dihexyl in ) reduce yields (<20%) compared to simpler analogs (75.3% for carbamimidoyl derivatives ).
  • Functional Group Compatibility : Bromo or nitro groups (e.g., ) require inert conditions to avoid side reactions.

Table 2: Activity Data of Selected Analogues

Compound Name Target/Activity IC₅₀/Ki (nM) Reference
1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-... Kallikrein 1 inhibition Ki = 100,000
6-(2-(1-Isopropyl-3,4-dihydroisoquinolin-7-yl)cyclopropyl)-2-naphthimidamide Kallikrein 1 inhibition Ki = 525
N-(3-Chloro-4-fluorophenyl)-... (10j) Anticancer (Bcl-2/Mcl-1 inhibition) Not reported

Insights :

  • The target compound’s N,N-diethyl group may reduce potency compared to smaller, hydrogen-bond-capable groups (e.g., carbamimidoyl in ).
  • Halogenated analogs (e.g., 10j ) exhibit enhanced anticancer activity, suggesting that halogenation at specific positions could optimize the target compound’s efficacy.

Biological Activity

1H-Indole-1-acetamide, N,N-diethyl-2-methyl- is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound has the molecular formula C15H20N2OC_{15}H_{20}N_{2}O and a structural formula represented by the SMILES notation: CCN(CC)C(=O)CN1C(=CC2=CC=CC=C21)C . Its indole structure is significant for various pharmacological activities.

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit antimicrobial properties. For instance, a study synthesized several indole derivatives and evaluated their antimicrobial efficacy against various Gram-positive and Gram-negative bacteria. Compounds similar to 1H-Indole-1-acetamide showed significant inhibition zones in diameter against pathogens such as Staphylococcus aureus and Bacillus subtilis, with some derivatives exhibiting diameters of inhibition zones (DIZ) of up to 22 mm .

Antiproliferative Effects

Indole derivatives, including 1H-Indole-1-acetamide, have demonstrated antiproliferative activity in cancer cell lines. A study reported IC50 values for certain indole derivatives in the range of 10–33 nM against MCF-7 breast cancer cells, indicating strong potential for these compounds in cancer therapy . The mechanism involves destabilizing tubulin polymerization, leading to cell cycle arrest and apoptosis .

Neuroprotective Properties

Indoles are also recognized for their neuroprotective effects. Compounds derived from indoles have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative diseases . The antioxidant properties attributed to these compounds could be linked to their ability to scavenge free radicals.

Study on Antimicrobial Efficacy

In a comparative study, various indole derivatives were tested for their antimicrobial activities using the Diameter of Inhibition Zone (DIZ) assay. The results highlighted that certain modifications on the indole structure enhanced its efficacy against specific bacterial strains. For example, modifications led to increased DIZ values against Escherichia coli and Staphylococcus aureus .

Evaluation of Antiproliferative Activity

A detailed investigation into the antiproliferative effects of indole derivatives was conducted using human cancer cell lines. The study revealed that the presence of specific substituents on the indole ring significantly influenced the activity. Notably, compounds with electron-withdrawing groups exhibited lower IC50 values, suggesting enhanced potency against cancer cells .

The biological activities of 1H-Indole-1-acetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that indole derivatives may inhibit key enzymes involved in cellular proliferation and survival, such as cyclin-dependent kinases (CDKs).
  • Interaction with Receptors : Indoles can act as ligands for various receptors, including melatonin receptors, which may mediate neuroprotective effects and influence sleep patterns .

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